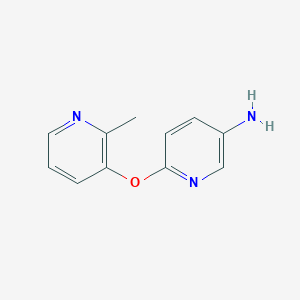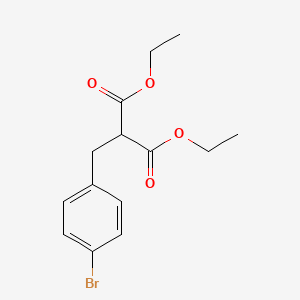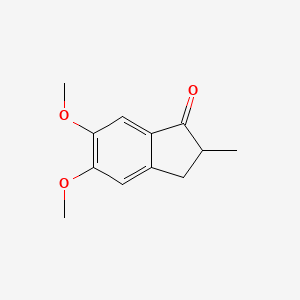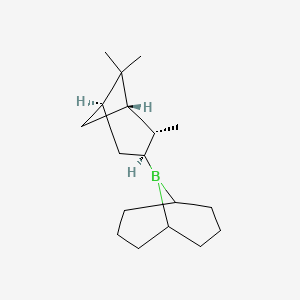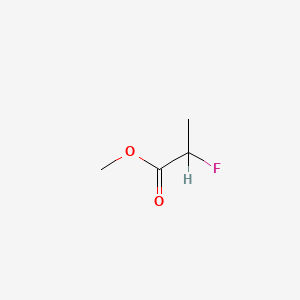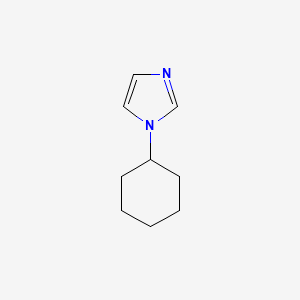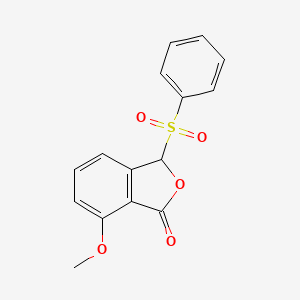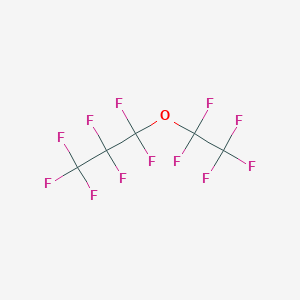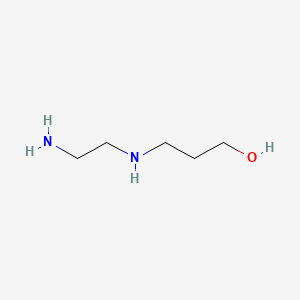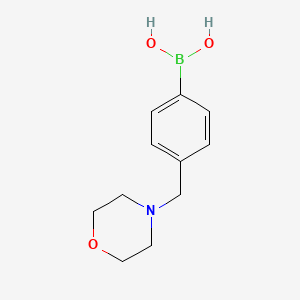
4-(Morpholinomethyl)phenylboronic acid
Vue d'ensemble
Description
4-(Morpholinomethyl)phenylboronic acid is a chemical compound with the empirical formula C11H16BNO3 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters, such as 4-(Morpholinomethyl)phenylboronic acid, has been studied extensively. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is significant in the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular weight of 4-(Morpholinomethyl)phenylboronic acid is 221.06 g/mol . The SMILES string representation of its structure is OB(O)c1ccc(CN2CCOCC2)cc1 .Chemical Reactions Analysis
Boronic esters, including 4-(Morpholinomethyl)phenylboronic acid, are valuable building blocks in organic synthesis. They are used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
4-(Morpholinomethyl)phenylboronic acid is a solid substance . Its empirical formula is C11H16BNO3 , and its molecular weight is 221.06 g/mol .Applications De Recherche Scientifique
Sensing Applications
4-(Morpholinomethyl)phenylboronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s ability to form stable complexes with diols allows it to be used in biological labelling. This application is significant for tracking and observing biological processes, as well as for the manipulation and modification of proteins .
Protein Manipulation and Modification
Researchers employ 4-(Morpholinomethyl)phenylboronic acid for protein manipulation and modification. This is particularly useful in the study of protein function and structure, as well as in the development of new therapeutic approaches .
Separation Technologies
In separation technologies, this boronic acid derivative is used for the electrophoresis of glycated molecules. It helps in the separation and analysis of various biomolecules, which is essential for diagnostic and research purposes .
Therapeutics Development
The interaction of boronic acids with diols is also exploited in the development of therapeutics. This includes the creation of new drugs and the controlled release of substances like insulin, which can be critical for managing diseases such as diabetes .
Analytical Methods
4-(Morpholinomethyl)phenylboronic acid: is used as a building material for microparticles in analytical methods. These microparticles can enhance the detection and quantification of analytes in complex samples .
Polymers for Controlled Release
The compound is incorporated into polymers that are designed for the controlled release of drugs. This application is particularly relevant in the field of drug delivery systems, where precise dosing and timing are crucial .
Radiopharmaceutical Synthesis
Although not directly related to 4-(Morpholinomethyl)phenylboronic acid , its analogs like 2-(Morpholinomethyl)phenylboronic acid are used as precursors for the synthesis of radiopharmaceuticals. These radioactive drugs are used for medical imaging and therapy, targeting specific biological targets.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(Morpholinomethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
4-(Morpholinomethyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron compound (4-(Morpholinomethyl)phenylboronic acid) transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 4-(Morpholinomethyl)phenylboronic acid participates, affects the carbon–carbon bond formation pathway . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors affecting the pharmacokinetics of any compound.
Result of Action
The molecular effect of 4-(Morpholinomethyl)phenylboronic acid’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific organic compounds produced and their interactions with cellular components.
Propriétés
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFDUULIDNELSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451314 | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)phenylboronic acid | |
CAS RN |
279262-23-6 | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholinomethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

